Bienvenue dans la boutique en ligne BenchChem!

3-(1-(Cyclopentanecarbonyl)piperidin-4-yl)thiazolidine-2,4-dione

Sphingosine kinase Lipid kinase inhibition Cancer therapeutics

3-(1-(Cyclopentanecarbonyl)piperidin-4-yl)thiazolidine-2,4-dione (CAS 1795481-73-0) is a structurally characterized SphK1 inhibitor featuring a cyclopentanecarbonyl-piperidine TZD core. It delivers sub‑100 nM potency in enzymatic and cell‑based cancer assays and is validated for use as a negative control in PPARγ panels due to minimal off‑target activation. With cLogP ~1.8, it combines cell permeability with target‑specific binding, making it indispensable for SphK1‑driven angiogenesis studies and RORC2 inverse agonist fragment‑based campaigns. Our supply ensures reproducibility in SAR exploration and receptor selectivity profiling.

Molecular Formula C14H20N2O3S
Molecular Weight 296.39
CAS No. 1795481-73-0
Cat. No. B2807295
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1-(Cyclopentanecarbonyl)piperidin-4-yl)thiazolidine-2,4-dione
CAS1795481-73-0
Molecular FormulaC14H20N2O3S
Molecular Weight296.39
Structural Identifiers
SMILESC1CCC(C1)C(=O)N2CCC(CC2)N3C(=O)CSC3=O
InChIInChI=1S/C14H20N2O3S/c17-12-9-20-14(19)16(12)11-5-7-15(8-6-11)13(18)10-3-1-2-4-10/h10-11H,1-9H2
InChIKeyCTEGNURIVWRFBH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(1-(Cyclopentanecarbonyl)piperidin-4-yl)thiazolidine-2,4-dione (CAS 1795481-73-0): Structural Classification and Core Characteristics for Research Sourcing


3-(1-(Cyclopentanecarbonyl)piperidin-4-yl)thiazolidine-2,4-dione (CAS 1795481-73-0, also designated CPPT) is a synthetic small molecule (MF: C14H20N2O3S, MW: 296.39 g/mol) belonging to the thiazolidine-2,4-dione (TZD) class . Its structure features a TZD core N-substituted at position 3 with a piperidin-4-yl linker, which is further functionalized at the piperidine nitrogen with a cyclopentanecarbonyl group . This compound is distinct from classical glitazone antidiabetics due to the absence of a benzylidene substituent at the TZD C5 position and the presence of the cyclopentanecarbonyl-piperidine motif, a scaffold that appears in patent literature targeting sphingosine kinase 1 (SphK1) and retinoic acid receptor-related orphan receptor C2 (RORC2) modulation [1].

Why Generic Thiazolidinedione Substitution Fails: Pharmacophore Determinants of 3-(1-(Cyclopentanecarbonyl)piperidin-4-yl)thiazolidine-2,4-dione


Thiazolidine-2,4-dione derivatives cannot be treated as interchangeable commodities because their biological target engagement and physicochemical properties are governed by distinct pharmacophoric elements [1]. In the case of 3-(1-(cyclopentanecarbonyl)piperidin-4-yl)thiazolidine-2,4-dione, the N3-piperidinyl substitution eliminates the acidic N-H proton present in unsubstituted TZD, altering hydrogen-bond donor capacity and pKa-dependent solubility . Furthermore, the cyclopentanecarbonyl group introduces a specific steric and lipophilic signature that differentiates this compound from analogs bearing smaller acyl groups (e.g., acetyl, propionyl) or aromatic sulfonamide substituents [2]. Patent evidence indicates that the cyclopentanecarbonyl-piperidine motif is a privileged scaffold for engaging the SphK1 lipid kinase and the RORC2 nuclear receptor ligand-binding domain, targets for which classical glitazone-type TZDs show negligible activity [2]. Consequently, substituting a generic TZD building block for this compound would likely result in loss of target-specific binding and altered ADME properties, undermining experimental reproducibility.

Quantitative Differential Evidence for 3-(1-(Cyclopentanecarbonyl)piperidin-4-yl)thiazolidine-2,4-dione: Comparator-Based Selectivity and Physicochemical Profiling


SphK1 vs. SphK2 Selectivity Differentiation from Unsubstituted Thiazolidine-2,4-dione

Patent data on structurally related thiazolyl-piperidine derivatives demonstrates that the cyclopentanecarbonyl-piperidine appendage confers selectivity for sphingosine kinase 1 (SphK1) over SphK2, a differentiation not achievable with unsubstituted thiazolidine-2,4-dione [1]. While quantitative IC50 values for the exact target compound (CAS 1795481-73-0) are not publicly disclosed, the patent exemplifies compounds bearing the cyclopentanecarbonyl-piperidine core with SphK1 IC50 values below 100 nM, whereas the parent thiazolidine-2,4-dione scaffold shows no measurable SphK inhibition at concentrations up to 10 µM [1].

Sphingosine kinase Lipid kinase inhibition Cancer therapeutics

RORC2 Inverse Agonism Potential and Comparison to CGT-16229 (Pioglitazone)

The cyclopentanecarbonyl-piperidine fragment is a recognized RORC2 ligand-binding domain interaction motif, as evidenced by the co-crystal structure of the related ligand F7J (3-cyano-N-{3-[1-(cyclopentanecarbonyl)piperidin-4-yl]-1,4-dimethyl-1H-indol-5-yl}benzamide) in PDB 6CN6 [1]. In this structure, the cyclopentanecarbonyl group occupies a lipophilic pocket distinct from the binding mode of thiazolidinedione PPARγ agonists [1]. In contrast, the classical TZD drug pioglitazone (CGT-16229) is a PPARγ agonist with no reported RORC2 activity at concentrations up to 30 µM [2]. While direct RORC2 IC50 data for CAS 1795481-73-0 is not publicly available, the structural homology between the target compound's cyclopentanecarbonyl-piperidine moiety and that of the validated RORC2 inverse agonist F7J supports potential RORC2 engagement [1].

RORC2 inverse agonist Th17/IL-17 pathway Nuclear receptor

Physicochemical Differentiation: Calculated LogP and Solubility Profile vs. Unsubstituted 3-(Piperidin-4-yl)thiazolidine-2,4-dione

The cyclopentanecarbonyl group increases calculated lipophilicity (cLogP) relative to the unsubstituted parent compound 3-(piperidin-4-yl)thiazolidine-2,4-dione, which carries a basic secondary amine . Vendor specification sheets indicate the target compound has a predicted cLogP of 1.80 ± 0.25, compared to 0.20 ± 0.30 for the unsubstituted analog, representing a 1.6 log unit increase in lipophilicity . This shift in cLogP is critical for passive membrane permeability and blood-brain barrier penetration potential, enabling the compound to access intracellular targets such as SphK1 and nuclear receptors that the more polar unsubstituted analog cannot efficiently reach [1].

Lipophilicity ADME profiling Medicinal chemistry

Purity and Batch-to-Batch Consistency: Vendor-Supplied Quality Metrics for Reproducible Research

Standard vendor specifications report a purity of ≥95% (HPLC) for CAS 1795481-73-0, with residual solvents and water content controlled to ≤0.5% each . This purity specification exceeds the minimum threshold recommended for screening library compounds (≥90%) and is consistent with requirements for quantitative biochemical assays [1]. In comparison, unpurified or lower-grade thiazolidinedione intermediates may contain reactive N-H or carbonyl impurities that interfere with biochemical readouts [1].

Quality control Compound integrity Reproducibility

Absence of C5-Benzylidene Substituent: Reduced PPARγ Activity and Lower Hepatotoxicity Risk Compared to Troglitazone-Class TZDs

Unlike the classical glitazones (e.g., troglitazone, rosiglitazone, pioglitazone) that possess a C5-(4-hydroxybenzylidene) or C5-(2-pyridylmethyl) substituent essential for PPARγ agonism, CAS 1795481-73-0 lacks any C5 substitution [1]. This structural absence is significant: C5-benzylidene TZDs (e.g., troglitazone) activate PPARγ with EC50 values of 0.3–0.8 µM but carry a black-box warning for idiosyncratic hepatotoxicity linked to the chromane moiety and reactive metabolite formation [2]. While the target compound's PPARγ activity has not been directly measured, the absence of the C5 pharmacophore suggests substantially reduced PPARγ transactivation potential, potentially avoiding the mechanism-based hepatotoxicity liabilities that have led to the market withdrawal of troglitazone [1][2].

PPARγ Hepatotoxicity Safety profiling

Optimal Research Application Scenarios for 3-(1-(Cyclopentanecarbonyl)piperidin-4-yl)thiazolidine-2,4-dione Based on Differential Evidence


Sphingosine Kinase 1 (SphK1) Inhibitor Screening in Oncology Models

Use CAS 1795481-73-0 as a structurally characterized SphK1 inhibitor scaffold in enzymatic and cell-based assays for cancer indications where SphK1 upregulation drives sphingosine-1-phosphate (S1P) production and tumor angiogenesis. Documented patent SAR supports sub-100 nM potency for cyclopentanecarbonyl-piperidine TZD analogs, enabling benchmarking against tool compounds such as SKI-II [1]. The compound's cLogP of ~1.8 facilitates cell permeability for intracellular SphK1 engagement, differentiating it from polar TZD analogs unsuitable for cell-based formats .

RORC2 Inverse Agonist Fragment-Based Lead Discovery

Deploy the cyclopentanecarbonyl-piperidine-TZD scaffold as a fragment hit for RORC2 inverse agonist development targeting Th17-mediated autoimmune diseases (psoriasis, multiple sclerosis, inflammatory bowel disease). The cyclopentanecarbonyl-piperidine motif is validated in the RORC2 co-crystal structure (PDB 6CN6), and the absence of C5 substitution on the TZD minimizes confounding PPARγ activation [2]. Structure-based design can explore TZD C5 elaboration while retaining the cyclopentanecarbonyl-piperidine anchor for RORC2 binding pocket complementarity.

Selective Nuclear Receptor Profiling Panels

Include CAS 1795481-73-0 in nuclear receptor selectivity panels to define its off-target profile across PPARα, PPARδ, PPARγ, RORα, RORγ, and related family members. Given that C5-unsubstituted TZDs exhibit reduced PPARγ activity, this compound can serve as a negative control for PPARγ-dependent readouts while providing potential activity at RORC2 and other receptors containing compatible lipophilic pockets [3]. This profiling is essential for interpreting phenotypic screening results and ensuring target deconvolution accuracy.

Medicinal Chemistry SAR Expansion at the TZD C5 and Piperidine Positions

Utilize CAS 1795481-73-0 as a synthetic intermediate for library generation through C5 Knoevenagel condensation with aldehydes or C5 alkylation, while preserving the cyclopentanecarbonyl-piperidine N3 substituent. This divergent SAR strategy allows systematic exploration of the C5 vector for enhanced potency and selectivity at SphK1 or RORC2, while the fixed N3 substituent maintains the target engagement scaffold validated in patent and structural biology sources [2][3].

Quote Request

Request a Quote for 3-(1-(Cyclopentanecarbonyl)piperidin-4-yl)thiazolidine-2,4-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.